Funkioside G
Description
Funkioside G is a steroidal glycoside belonging to the spirostanol or furostanol class, typically isolated from plant species within the Funkia or related genera. Steroidal glycosides like this compound are characterized by a steroidal aglycone core (e.g., diosgenin or laxogenin) linked to sugar moieties, which influence their solubility, bioactivity, and pharmacological properties .
Properties
CAS No. |
60454-81-1 |
|---|---|
Molecular Formula |
C56H90O26 |
Molecular Weight |
1179.3 g/mol |
IUPAC Name |
2-[6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C56H90O26/c1-21-8-13-56(72-19-21)22(2)34-30(82-56)15-28-26-7-6-24-14-25(9-11-54(24,4)27(26)10-12-55(28,34)5)74-51-43(69)39(65)46(33(18-59)76-51)79-53-48(47(37(63)31(16-57)75-53)80-49-41(67)36(62)29(60)20-71-49)81-52-44(70)40(66)45(32(17-58)77-52)78-50-42(68)38(64)35(61)23(3)73-50/h6,21-23,25-53,57-70H,7-20H2,1-5H3 |
InChI Key |
UUVCMSBFUMKDCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Preparation Methods
Funkioside G is typically extracted from the leaves of Funkia ovata using methanolic extraction followed by chromatographic separation . The process involves:
Methanolic Extraction: The leaves are first extracted with methanol to obtain a crude extract containing various steroidal glycosides.
Chromatographic Separation: The crude extract is then subjected to thin-layer chromatography (TLC) and column chromatography on silica gel to isolate individual compounds, including this compound.
Chemical Reactions Analysis
Funkioside G undergoes several types of chemical reactions, including:
Scientific Research Applications
Funkioside G has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Funkioside G involves its interaction with specific molecular targets and pathways. The aglycone part, diosgenin, is known to modulate various biological pathways, including anti-inflammatory and anti-tumor pathways . The glycosidic part of this compound may enhance its solubility and bioavailability, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Funkioside G shares structural and functional features with several steroidal glycosides. Below is a detailed comparison based on molecular structure, spectral data, and biological sources:
Structural and Spectral Comparisons
Table 1: Structural Comparison of this compound and Analogous Compounds
Note: this compound’s data are inferred based on nomenclature and structural trends in the Funkioside series.
- Aglycone Core: this compound likely shares the (25R)-spirostanol or furostanol aglycone common in its analogs. For example, Funkioside B’s furostanol backbone differentiates it from spirostanol-based compounds like Trillin .
- Glycosylation Patterns: this compound’s disaccharide moiety (e.g., β-D-glucose and α-L-rhamnose) aligns with Compound 5 from Solanum unguiculatum, whereas Funkioside C has a single glucose unit .
- Spectral Differentiation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for distinguishing analogs. For instance, Funkioside B’s +2 Da mass shift relative to its dehydroxy derivative highlights the role of hydroxylation in fragmentation patterns . Similarly, Compound 5’s IR spectrum confirms the (25R)-spiroacetal group, a feature absent in furostanol derivatives .
Research Implications and Limitations
- Analytical Challenges : Differentiating this compound from analogs requires high-resolution MS/MS and 2D-NMR due to subtle structural variations (e.g., sugar linkage positions) .
- Knowledge Gaps: The absence of direct spectral data for this compound limits precise structural validation. Further studies should isolate the compound and compare it with standards using methodologies outlined in and .
- For instance, the disaccharide moiety in Compound 5 enhances solubility, which may improve bioavailability compared to monoglycosides like Funkioside C .
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